An In-depth Technical Guide to 2-Octen-4-one: Chemical Properties and Structure
An In-depth Technical Guide to 2-Octen-4-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Octen-4-one. It is an α,β-unsaturated ketone with applications in the flavor and fragrance industry. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological implications, specifically focusing on the mechanism of oxidative stress induction. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
2-Octen-4-one, systematically named (E)-oct-2-en-4-one, is an organic compound classified as an enone. Its structure consists of an eight-carbon chain with a ketone functional group at the fourth position and a double bond between the second and third carbons. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, resulting in a trans configuration.
SMILES: CCCCC(=O)/C=C/C[1]
InChI: InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Octen-4-one.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [2][3] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| CAS Number | 4643-27-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 179.0-180.0 °C at 760 mmHg | [5] |
| Density | 0.835-0.842 g/cm³ | [1] |
| Refractive Index | 1.440-1.446 at 20 °C | [1][5] |
| Solubility | Insoluble in water; soluble in alcohol and fats. | [1] |
| Flash Point | 57.78 °C (136.00 °F) | [5] |
| logP (o/w) | 2.157 (estimated) | [5] |
Experimental Protocols
Synthesis of 2-Octen-4-one via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation provides a general and effective method for the synthesis of α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For the synthesis of 2-Octen-4-one, pentanal would react with propanone (acetone).
Reaction: Pentanal + Propanone → (E)-Oct-2-en-4-one + H₂O
Materials:
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Pentanal
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Propanone (Acetone)
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
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Ethanol (95%)
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Diethyl ether
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Saturated sodium chloride solution
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Anhydrous magnesium sulfate
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Hydrochloric acid (for neutralization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, combine pentanal (1 equivalent) and propanone (1.2 equivalents) in 95% ethanol.
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Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
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Extract the product with diethyl ether.
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Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure 2-Octen-4-one.
Logical Workflow for Claisen-Schmidt Condensation:
Caption: General workflow for the synthesis of 2-Octen-4-one.
Characterization Protocols
¹H NMR (Proton NMR):
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Experimental Conditions: A sample of 2-Octen-4-one is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 300 or 500 MHz).
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Expected Chemical Shifts and Multiplicities:
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~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the butyl chain.
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~1.3-1.6 ppm (multiplet, 4H): Methylene groups (-CH₂-CH₂-) of the butyl chain.
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~2.5 ppm (triplet, 2H): Methylene group adjacent to the carbonyl group (-CH₂-C=O).
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~6.1 ppm (doublet, 1H): Vinylic proton at the C2 position (=CH-).
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~6.8 ppm (doublet of triplets, 1H): Vinylic proton at the C3 position (-CH=).
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~1.9 ppm (doublet of doublets, 3H): Methyl group attached to the double bond (CH₃-CH=).
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¹³C NMR (Carbon NMR):
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Experimental Conditions: Similar to ¹H NMR, a solution of the compound in a deuterated solvent is used.
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Expected Chemical Shifts:
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~13.9 ppm: Terminal methyl carbon (-CH₃).
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~17.8 ppm: Methyl carbon attached to the double bond (CH₃-CH=).
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~22.4, 26.2, 40.5 ppm: Methylene carbons of the butyl chain.
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~131.7 ppm: Vinylic carbon at the C2 position (=CH-).
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~148.1 ppm: Vinylic carbon at the C3 position (-CH=).
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~201.0 ppm: Carbonyl carbon (C=O).
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Experimental Conditions: The IR spectrum can be obtained using a neat liquid sample between salt plates (e.g., NaCl or KBr) or as a gas-phase spectrum.
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Expected Vibrational Frequencies:
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~2870-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1670-1690 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated ketone. The conjugation lowers the frequency compared to a saturated ketone.
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~1630-1650 cm⁻¹: C=C stretching vibration of the double bond.
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~970 cm⁻¹: Strong absorption due to the out-of-plane bending of the trans-vinylic C-H bonds.
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Experimental Conditions: Electron Ionization (EI) at 70 eV is a common method for analyzing volatile compounds like 2-Octen-4-one.
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Expected Fragmentation Pattern:
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Molecular Ion (M⁺): A peak at m/z = 126 corresponding to the molecular weight of the compound.
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Major Fragments:
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m/z = 83: Loss of the propyl radical (•C₃H₇) via alpha-cleavage adjacent to the carbonyl group.
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m/z = 69: A prominent peak resulting from McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule.
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m/z = 55: Further fragmentation of the m/z = 83 ion.
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m/z = 41: Allylic cation fragment.
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Biological Activity and Signaling Pathways
While 2-Octen-4-one is primarily known for its sensory properties, as an α,β-unsaturated ketone, it possesses electrophilic reactivity that can have biological consequences. The primary mechanism of toxicity for this class of compounds is the induction of oxidative stress.
Mechanism of Oxidative Stress Induction
The electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack by biological molecules, most notably the sulfhydryl group of cysteine residues in proteins and in the antioxidant glutathione (B108866) (GSH).
Depletion of Glutathione: 2-Octen-4-one can react with glutathione via a Michael addition reaction, catalyzed by glutathione S-transferases (GSTs). This reaction forms a covalent adduct, leading to the depletion of the cellular pool of reduced glutathione. Since GSH is a critical component of the cell's antioxidant defense system, its depletion impairs the cell's ability to neutralize reactive oxygen species (ROS).
Generation of Reactive Oxygen Species (ROS): The depletion of GSH and the direct interaction of 2-Octen-4-one with other cellular components can disrupt mitochondrial function, leading to an increase in the production of ROS, such as superoxide (B77818) anion (O₂⁻•) and hydrogen peroxide (H₂O₂).
Cellular Response to Oxidative Stress: The accumulation of ROS and the depletion of GSH trigger a cellular stress response. This can activate signaling pathways such as the Keap1-Nrf2 pathway, which leads to the upregulation of antioxidant and detoxification enzymes. However, severe or prolonged oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in apoptosis or necrosis.
Signaling Pathway for Oxidative Stress Induction:
Caption: Oxidative stress pathway induced by 2-Octen-4-one.
Conclusion
2-Octen-4-one is a well-characterized α,β-unsaturated ketone with established physicochemical properties. Its synthesis is readily achievable through standard organic reactions like the Claisen-Schmidt condensation. While it has found applications in the flavor and fragrance industry, its inherent electrophilic reactivity warrants consideration of its potential biological effects. The primary mechanism of its bioactivity is likely the induction of oxidative stress through the depletion of cellular antioxidants and the generation of reactive oxygen species. This technical guide provides a foundational understanding of 2-Octen-4-one for professionals engaged in chemical research and development.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. Identify the peaks in the mass spectrum of octan-4-one that corre... | Study Prep in Pearson+ [pearson.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
